Cas no 15301-67-4 (Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI))

Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI) structure
15301-67-4 structure
Product Name:Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI)
CAS No:15301-67-4
MF:C45H52O8
MW:720.889594078064
CID:190108
PubChem ID:216213
Update Time:2025-04-19

Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI)
    • 3-[(2-Phenylbutanoyl)oxy]-2,2-bis{[(2-phenylbutanoyl)oxy]methyl}p ropyl 2-phenylbutanoate
    • Feneritrol
    • Feneritrol [INN:DCF]
    • Pentaerythritol tetrakis(2-phenylbutyrate)
    • SD 149-01
    • UNII-2E870BEW3J
    • SD-149-01
    • 2E870BEW3J
    • Q27254620
    • 2,2-Bis{[(2-phenylbutanoyl)oxy]methyl}propane-1,3-diyl bis(2-phenylbutanoate)
    • FENERITROL [INN]
    • [3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate
    • CHEMBL2103934
    • 15301-67-4
    • SCHEMBL2109958
    • NS00121366
    • DTXSID10864574
    • Inchi: 1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3
    • InChI Key: FNDSQXMSCAOERP-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)CC)=O)CC(COC(C(C1C=CC=CC=1)CC)=O)(COC(C(C1C=CC=CC=1)CC)=O)COC(C(C1C=CC=CC=1)CC)=O

Computed Properties

  • Exact Mass: 720.36636
  • Monoisotopic Mass: 720.366
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 24
  • Complexity: 922
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.135
  • Boiling Point: 751.9°Cat760mmHg
  • Flash Point: 298.5°C
  • Refractive Index: 1.556
  • PSA: 105.2

Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI) Related Literature

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.